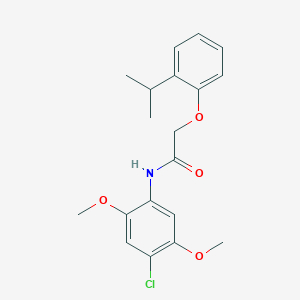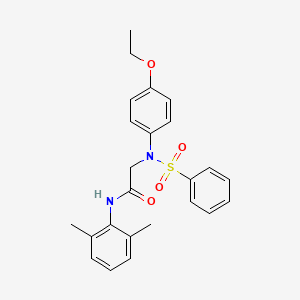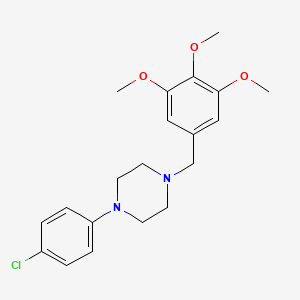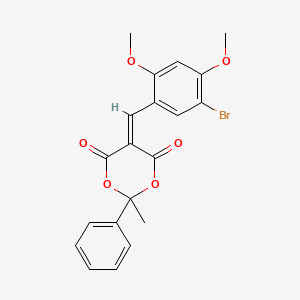
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide, also known as CMA or Chloro-MDA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic substance that has been widely used in scientific research due to its potential therapeutic properties.
作用机制
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This increased neurotransmitter activity is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to increased neurotransmitter activity. This compound has also been shown to decrease the levels of the stress hormone cortisol, leading to decreased stress and anxiety. It has been shown to have anti-inflammatory properties and to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide in lab experiments is its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines and to have potential side effects in animal models.
未来方向
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to further study its potential therapeutic properties. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential side effects and toxicity of this compound. It has been shown to be toxic to some cell lines and to have potential side effects in animal models. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain.
Conclusion
In conclusion, this compound is a synthetic substance that has been widely used in scientific research due to its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While this compound has potential advantages for lab experiments, it also has limitations and potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide has been used in scientific research to study its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-12(2)13-7-5-6-8-16(13)25-11-19(22)21-15-10-17(23-3)14(20)9-18(15)24-4/h5-10,12H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYGCSKENLOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3558046.png)
![ethyl [3-(4-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B3558057.png)
![N-(2-furylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3558072.png)
![2,5-diamino-9-(diethylamino)chromeno[4,3,2-de]-1,6-naphthyridine-1,4-dicarbonitrile](/img/structure/B3558077.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B3558082.png)
![3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3558084.png)
![4-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3558088.png)
![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3558093.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B3558107.png)

![6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B3558129.png)
![2-({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B3558134.png)
